4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a methoxy group attached to a 2-methylpyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Fluorobenzoyl Group: The 2-fluorobenzoyl group can be introduced via acylation reactions using 2-fluorobenzoyl chloride and a suitable base.
Attachment of the Methoxy Group: The methoxy group can be attached through nucleophilic substitution reactions.
Formation of the 2-Methylpyridine Moiety: The 2-methylpyridine moiety can be synthesized separately and then coupled with the piperidine derivative through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2-fluorobenzoyl group may enhance its binding affinity and specificity. The methoxy and methylpyridine groups can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: Shares a similar piperidine and fluorobenzyl structure but differs in the quinazoline moiety.
4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: Similar in having the 2-fluorobenzoyl and piperidine groups but differs in the isopropylbenzamide moiety.
Uniqueness
4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the 2-methylpyridine moiety differentiates it from other similar compounds, potentially offering unique pharmacological properties and applications .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-14-12-16(6-9-21-14)24-13-15-7-10-22(11-8-15)19(23)17-4-2-3-5-18(17)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVADVEXBYOUPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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